Cellulose hydroxyethylate
Overview
Description
Cellulose hydroxyethylate, also known as hydroxyethyl cellulose, is a derivative of cellulose, the most abundant natural polymer on Earth. This compound is formed by the chemical modification of cellulose, where hydroxyethyl groups are introduced into the cellulose backbone. It is widely used as a gelling and thickening agent in various industries, including cosmetics, pharmaceuticals, and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cellulose hydroxyethylate involves the reaction of cellulose with ethylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the efficient introduction of hydroxyethyl groups into the cellulose structure .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where cellulose is first treated with sodium hydroxide to activate the hydroxyl groups. Ethylene oxide is then introduced, and the reaction mixture is maintained at elevated temperatures (around 50-70°C) and pressures (1-2 atm) for several hours. The resulting product is purified by washing and neutralization to remove any residual reactants and by-products .
Chemical Reactions Analysis
Types of Reactions: Cellulose hydroxyethylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyethyl groups can be further modified through substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Substitution: Various cellulose derivatives with different functional groups.
Hydrolysis: Regenerated cellulose.
Scientific Research Applications
Cellulose hydroxyethylate has a wide range of applications in scientific research:
Chemistry: It is used as a thickening agent in various chemical formulations and as a stabilizer in emulsions.
Biology: It serves as a medium for cell culture and as a component in bioadhesives.
Medicine: It is used in drug delivery systems, wound dressings, and as a viscosity enhancer in ophthalmic solutions.
Industry: It is employed in the production of paints, coatings, and personal care products due to its rheological properties
Mechanism of Action
The mechanism of action of cellulose hydroxyethylate involves its ability to form hydrogen bonds with water molecules, leading to the formation of a gel-like network. This network increases the viscosity of solutions and provides structural stability. In drug delivery systems, this compound acts as a carrier, entrapping drug molecules and facilitating their controlled release across biological membranes .
Comparison with Similar Compounds
Methyl cellulose: Another cellulose derivative used as a thickening agent.
Hydroxypropyl cellulose: Similar to hydroxyethyl cellulose but with hydroxypropyl groups.
Carboxymethyl cellulose: Contains carboxymethyl groups and is used as a stabilizer and thickener.
Uniqueness: Cellulose hydroxyethylate is unique due to its non-ionic nature, which makes it compatible with a wide range of formulations. Its ability to form clear, stable gels at low concentrations sets it apart from other cellulose derivatives .
Properties
IUPAC Name |
1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVHKAPIXJTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Details | MSDS | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes. | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9004-62-0 | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
Decomposes at 205ºC as Cellosize | |
Details | Cellosize product information | |
Record name | Hydroxyethyl cellulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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